2-(4-fluoro-2-iodophenyl)acetic acid
Description
2-(4-Fluoro-2-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring a fluorine atom at the para position (C4) and an iodine atom at the ortho position (C2) on the aromatic ring. The acetic acid moiety (-CH2COOH) is directly attached to the phenyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. The iodine atom introduces steric bulk and polarizability, while fluorine enhances electronegativity, influencing both physicochemical properties (e.g., acidity, solubility) and biological interactions .
Properties
CAS No. |
70931-61-2 |
|---|---|
Molecular Formula |
C8H6FIO2 |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2-iodophenyl)acetic acid typically involves the introduction of fluorine and iodine atoms onto a phenylacetic acid backbone. One common method is the halogenation of phenylacetic acid derivatives, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-fluoro-2-iodophenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations :
- Acidity: The acetic acid group’s pKa is influenced by substituents. Fluorine at C4 (electron-withdrawing) lowers the pKa (increases acidity), while bulky iodine at C2 may sterically hinder solvation. For example, 2-(2,3-Difluoro-4-iodophenyl)acetic acid has a pKa of 3.71, slightly higher than mono-fluorinated analogues due to steric effects .
- Lipophilicity : Iodine increases lipophilicity (logP) compared to fluorine or chlorine, impacting membrane permeability and bioavailability.
- Synthetic Accessibility : Iodination and fluorination steps vary in complexity. For instance, 2-(4-ethylphenyl)-2,2-difluoroacetic acid is synthesized via fluorination of the parent acetic acid, while iodination often requires electrophilic substitution or metal-catalyzed coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
